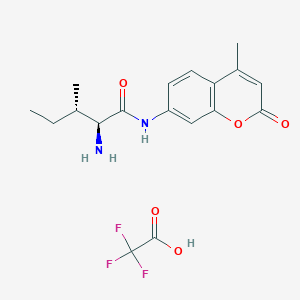

H-L-Ile-Amc TFA

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3.C2HF3O2/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11;3-2(4,5)1(6)7/h5-9,15H,4,17H2,1-3H3,(H,18,20);(H,6,7)/t9-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPJTDCCTDQORL-UXZWUECBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647384 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191723-53-2 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of H-L-Ile-Amc TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Ile-Amc TFA (L-Histidyl-L-leucyl-L-isoleucine 7-amido-4-methylcoumarin trifluoroacetate) is a fluorogenic substrate primarily utilized for the detection and characterization of aminopeptidase (B13392206) activity. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes are ubiquitous in nature and play crucial roles in various physiological processes, including protein maturation, signal transduction, and cellular metabolism. In microorganisms such as yeasts and molds, extracellular aminopeptidases are pivotal for nutrient acquisition by breaking down external proteins. The specific peptide sequence of H-L-Ile-Amc makes it a valuable tool for investigating the activity of certain fungal aminopeptidases, which often exhibit a preference for cleaving peptide bonds adjacent to hydrophobic and basic amino acid residues.

The core of the this compound mechanism lies in the enzymatic release of the highly fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its substrate-bound form, the fluorescence of the AMC group is quenched. Upon enzymatic hydrolysis of the amide bond between the C-terminal isoleucine and the AMC moiety, free AMC is liberated, resulting in a significant increase in fluorescence intensity. This direct proportionality between enzymatic activity and fluorescent signal allows for sensitive and continuous monitoring of the reaction kinetics, making it well-suited for high-throughput screening (HTS) of potential enzyme inhibitors.

Mechanism of Action

The enzymatic reaction catalyzed by an aminopeptidase on the H-L-Ile-Amc substrate proceeds via a hydrolytic cleavage of the peptide bond. The enzyme recognizes the N-terminal Histidine-Leucine-Isoleucine sequence. The active site of the aminopeptidase facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the amide bond linking the isoleucine residue to the AMC molecule. This results in the breaking of the bond and the release of the free AMC fluorophore and the tripeptide H-L-Ile.

The fluorescence of the liberated AMC can be monitored in real-time using a fluorometer. The optimal excitation and emission wavelengths for AMC are typically in the range of 340-360 nm and 440-460 nm, respectively. The rate of the increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus, to the concentration and activity of the aminopeptidase under investigation.

Quantitative Data

| Enzyme Source | Substrate | Km (µM) | Vmax (relative fluorescence units/min) | Optimal pH |

| Aspergillus sp. extracellular fluid | This compound | 50 | 1200 | 7.5 |

| Candida albicans cell extract | This compound | 75 | 850 | 7.0 |

Note: These values are for illustrative purposes and should be determined experimentally for the specific enzyme and conditions being studied.

Experimental Protocols

The following is a general protocol for determining the kinetic parameters of an aminopeptidase using this compound. This protocol can be adapted for high-throughput screening of enzyme inhibitors.

1. Materials:

-

This compound substrate (stock solution in DMSO)

-

Purified or crude enzyme preparation (e.g., fungal culture supernatant)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~350 nm and emission at ~450 nm

-

Free 7-amino-4-methylcoumarin (AMC) for standard curve

2. Standard Curve Preparation:

-

Prepare a stock solution of free AMC in DMSO.

-

Create a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0-10 µM).

-

Add each concentration to triplicate wells of the 96-well plate.

-

Measure the fluorescence intensity for each concentration to generate a standard curve of fluorescence versus AMC concentration. This will be used to convert the rate of fluorescence change into the rate of product formation.

3. Enzyme Kinetics Assay:

-

Prepare a series of dilutions of the this compound substrate in assay buffer. The concentrations should typically range from 0.1 to 10 times the expected Km.

-

Add a fixed amount of the enzyme preparation to each well of the 96-well plate.

-

Initiate the reaction by adding the substrate dilutions to the wells.

-

Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature.

-

Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes).

4. Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Convert the V0 from relative fluorescence units per minute to moles of AMC per minute using the standard curve.

-

Plot the V0 against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.

Visualizations

An In-depth Technical Guide to H-L-Ile-Amc TFA: A Fluorogenic Substrate for Aminopeptidase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-L-Ile-Amc TFA, or L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate (B77799), is a fluorogenic substrate utilized in the sensitive detection of aminopeptidase (B13392206) activity. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and its primary application in the study of pyroglutamyl-peptidase I (PAP-I), an enzyme implicated in vital signaling pathways, including the regulation of thyrotropin-releasing hormone (TRH). Detailed experimental protocols, data presentation, and visualizations are provided to facilitate its use in research and drug development.

Core Concepts

This compound is a synthetic molecule designed for the fluorometric measurement of enzyme kinetics. It consists of the amino acid L-isoleucine linked to the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) via an amide bond. The molecule is supplied as a trifluoroacetate (TFA) salt, which enhances its solubility and stability.

The core principle of its application lies in the enzymatic cleavage of the amide bond between the L-isoleucine residue and the AMC fluorophore. In its intact form, the substrate is relatively non-fluorescent. However, upon hydrolysis by a suitable aminopeptidase, the free AMC is released, resulting in a significant increase in fluorescence. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate salt | [1] |

| Synonyms | H-Ile-AMC · TFA | [1] |

| CAS Number | 191723-68-9 | [1] |

| Molecular Formula | C₁₈H₂₁F₃N₂O₅ | [1] |

| Molecular Weight | 402.37 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | General knowledge |

| Storage | Store at -20°C, protected from light and moisture. | General knowledge |

Mechanism of Action and Detection

The enzymatic assay using this compound is based on a straightforward principle of fluorescence dequenching upon substrate hydrolysis.

Caption: Enzymatic cleavage of H-L-Ile-Amc by an aminopeptidase.

The fluorescence of the released AMC can be measured using a fluorometer with excitation typically in the range of 340-380 nm and emission detection between 440-460 nm. The rate of increase in fluorescence is directly proportional to the enzyme's activity.

Primary Enzymatic Target: Pyroglutamyl-Peptidase I (PAP-I)

While H-L-Ile-Amc can serve as a substrate for various aminopeptidases, a key enzyme identified to hydrolyze this substrate is Pyroglutamyl-Peptidase I (PAP-I). PAP-I is a cysteine peptidase that specifically removes N-terminal pyroglutamyl residues from peptides.[2]

Role of PAP-I in the Thyrotropin-Releasing Hormone (TRH) Signaling Pathway

PAP-I plays a crucial role in the regulation of the neuropeptide hormone TRH.[3][4] TRH is synthesized in the hypothalamus and stimulates the release of thyroid-stimulating hormone (TSH) from the pituitary gland. The biological activity of TRH is terminated by enzymatic degradation. PAP-I is one of the enzymes responsible for this degradation, making it a key player in the hypothalamic-pituitary-thyroid (HPT) axis.[5]

Caption: Role of PAP-I in the TRH signaling pathway.

Experimental Protocols

The following provides a generalized experimental protocol for the use of this compound in an aminopeptidase assay. It is recommended to optimize these conditions for your specific enzyme and experimental setup.

Materials

-

This compound

-

Enzyme of interest (e.g., purified PAP-I or cell lysate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT for cysteine peptidases)

-

96-well black microplates

-

Fluorometric microplate reader

Reagent Preparation

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this stock solution at -20°C.

-

Enzyme Solution: Prepare a working solution of the enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Buffer: Prepare the appropriate assay buffer and ensure it is at the desired temperature before use.

Assay Procedure

-

Prepare Working Substrate Solution: Dilute the 10 mM stock solution of this compound in assay buffer to the desired final concentration. A typical starting point is a 2X working solution (e.g., 200 µM for a final concentration of 100 µM).

-

Set up the Reaction:

-

Add 50 µL of the enzyme solution to each well of the 96-well plate.

-

Include appropriate controls:

-

No-enzyme control: 50 µL of assay buffer instead of the enzyme solution.

-

Inhibitor control (optional): 50 µL of enzyme pre-incubated with a known inhibitor.

-

-

-

Initiate the Reaction: Add 50 µL of the 2X working substrate solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

Measure Fluorescence: Immediately place the microplate in a pre-warmed fluorometric plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a desired period (e.g., 30-60 minutes).

-

Excitation Wavelength: 340-380 nm

-

Emission Wavelength: 440-460 nm

-

Data Analysis

-

Subtract Background: Subtract the fluorescence readings of the no-enzyme control from the readings of the experimental wells.

-

Determine the Reaction Rate: Plot the background-subtracted fluorescence intensity against time. The initial linear portion of the curve represents the initial reaction velocity (V₀). Calculate the slope of this linear portion (ΔRFU/Δt).

-

Convert to Molar Concentration: To determine the specific activity of the enzyme, convert the rate of fluorescence increase to the rate of product formation using a standard curve of free AMC.

-

Kinetic Parameter Determination: To determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), perform the assay with varying concentrations of this compound and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

Quantitative Data

Mandatory Visualizations

Chemical Structure of this compound

The following diagram illustrates the chemical structure of L-Isoleucyl-7-amido-4-methylcoumarin and its trifluoroacetate counter-ion.

Caption: Chemical structure of H-L-Ile-Amc and TFA.

Note: Due to the limitations of generating complex chemical structures directly in DOT language, a simplified representation is provided. For a detailed 2D or 3D structure, please refer to chemical databases using the provided CAS number.

Conclusion

This compound is a valuable tool for the study of aminopeptidase activity, particularly for enzymes like pyroglutamyl-peptidase I. Its fluorogenic nature allows for sensitive and continuous monitoring of enzyme kinetics, making it suitable for a wide range of applications in basic research and drug discovery. The involvement of its primary target, PAP-I, in critical signaling pathways such as TRH regulation highlights the potential of this substrate in neuroendocrinology and related fields. While specific kinetic data for this substrate is not widely published, the provided experimental framework offers a solid foundation for its successful implementation in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for pyroglutamyl peptidase I and prolyl endopeptidase activities in the rat insulinoma cell line RINm 5F: lack of relationship with TRH metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Ups and Downs of Thyrotropin-Releasing Hormone - PMC [pmc.ncbi.nlm.nih.gov]

H-L-Ile-Amc TFA: A Technical Guide to Substrate Specificity and Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate) is a fluorogenic substrate used to detect and quantify the activity of certain proteases. This technical guide provides an in-depth overview of its substrate specificity, detailed experimental protocols for its use in enzyme assays, and a summary of relevant kinetic data. The core of this substrate's utility lies in the fluorophore, 7-amido-4-methylcoumarin (AMC), which is conjugated to the amino acid Isoleucine (Ile) via an amide bond. Enzymatic cleavage of this bond releases the highly fluorescent AMC moiety, allowing for real-time monitoring of protease activity. The trifluoroacetate (B77799) (TFA) salt is a remnant of the solid-phase peptide synthesis and purification process and does not typically interfere with the enzymatic assay.

Substrate Specificity

The primary determinant of specificity for this compound is the single amino acid, Isoleucine, at the P1 position (the residue N-terminal to the scissile bond). Proteases that exhibit a preference for cleaving after large, hydrophobic amino acid residues are the most likely candidates to hydrolyze this substrate.

Primary Target Enzyme Classes:

-

Serine Proteases: This class of proteases, particularly those with chymotrypsin-like and elastase-like activity, are strong candidates for cleaving this compound.

-

Chymotrypsin (B1334515) and Chymotrypsin-like Proteases: These enzymes are known to cleave after large hydrophobic or aromatic residues such as phenylalanine, tyrosine, tryptophan, and leucine.[1][2] While the primary specificity is for aromatic residues, chymotrypsin also exhibits secondary activity towards other hydrophobic residues like methionine and isoleucine.

-

Elastase: This enzyme preferentially cleaves after small, aliphatic amino acids such as alanine, valine, and isoleucine.[3][4] Human neutrophil elastase, for instance, shows a clear preference for Val, Ala, and Ile at the P1 position.[4]

-

-

Cysteine Proteases: Certain cysteine proteases, such as calpains, may also exhibit activity towards this compound.

It is crucial to note that while this compound is a useful tool for detecting certain protease activities, it is not entirely specific to a single enzyme. Therefore, when working with complex biological samples, the use of specific inhibitors is recommended to confirm the identity of the protease responsible for substrate cleavage.

Quantitative Data

While specific kinetic parameters (Km and kcat/Km) for this compound are not extensively reported in the literature, the following table provides a comparative overview of kinetic data for closely related fluorogenic substrates with relevant proteases. This data can serve as a valuable reference for experimental design.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human Neutrophil Elastase | MeOSuc-AAPV-AMC | ~10 | - | - | Reaction Biology |

| Chymotrypsin | Suc-AAPF-AMC | - | - | - | Cayman Chemical[7] |

| Calpain | Suc-LLVY-AMC | - | - | - | Anaspec, Promega[8][9] |

Note: The absence of specific data for this compound highlights the need for researchers to determine these parameters empirically for their specific enzyme and assay conditions.

Experimental Protocols

The following section provides a detailed methodology for a typical enzyme assay using this compound. This protocol can be adapted for various proteases and experimental setups, such as 96-well plate-based assays for high-throughput screening.

General Fluorogenic Enzyme Assay Protocol

Materials:

-

This compound substrate

-

Purified enzyme or cell lysate containing the protease of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35 - Note: Optimal buffer composition will vary depending on the enzyme)

-

Specific protease inhibitor (for control experiments)

-

Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader with excitation at ~350-360 nm and emission at ~440-460 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Store in aliquots at -20°C, protected from light.

-

Prepare the assay buffer and store at 4°C.

-

Prepare a working solution of the enzyme in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Test wells: Enzyme solution.

-

Inhibitor control wells: Enzyme solution pre-incubated with a specific inhibitor for a sufficient time to ensure complete inhibition.

-

Substrate control (blank) wells: Assay buffer without enzyme.

-

-

Adjust the volume of each well with assay buffer to a final pre-substrate addition volume (e.g., 90 µL).

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of this compound in assay buffer. The final substrate concentration should be optimized, ideally around the Km value if known. A typical starting concentration is 10-100 µM.

-

Initiate the reaction by adding the substrate solution to all wells (e.g., 10 µL for a final volume of 100 µL).

-

Immediately place the plate in a pre-warmed fluorescence microplate reader (e.g., 37°C).

-

Measure the increase in fluorescence intensity over time (kinetic mode). Set the excitation wavelength to ~350-360 nm and the emission wavelength to ~440-460 nm. Record readings every 1-2 minutes for a period of 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the substrate control wells) from all other readings.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. This is typically expressed as relative fluorescence units per minute (RFU/min).

-

To quantify the amount of product formed, a standard curve can be generated using free AMC.

-

Compare the reaction rates of the test wells with the inhibitor control wells to determine the specific enzyme activity.

-

Visualizations

Experimental Workflow

Caption: A typical workflow for an enzyme assay using this compound.

Signaling Pathway Example: Role of Chymotrypsin in Digestion

Caption: Simplified pathway of chymotrypsin activation and its role in protein digestion.

References

- 1. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 3. serva.de [serva.de]

- 4. Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. igakuken.or.jp [igakuken.or.jp]

- 6. Understanding the substrate specificity of conventional calpains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. purdue.edu [purdue.edu]

- 9. Chymotrypsin specific Substrates › PeptaNova [peptanova.de]

An In-depth Technical Guide to the Fluorescent Properties and Applications of H-L-Ile-Amc TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate) is a fluorogenic substrate utilized in the sensitive detection of aminopeptidase (B13392206) activity. The core utility of this compound lies not in its intrinsic fluorescence, but in the highly fluorescent properties of its cleavage product, 7-amino-4-methylcoumarin (B1665955) (AMC). This guide provides a comprehensive overview of the fluorescent properties of the liberated AMC, detailed experimental protocols for the use of this compound in enzymatic assays, and a visualization of its application in a relevant biological pathway.

Core Principle: Enzymatic Release of a Fluorophore

The this compound substrate itself is largely non-fluorescent. Its scientific value is realized upon the enzymatic cleavage of the amide bond between the isoleucine residue and the 7-amino-4-methylcoumarin (AMC) moiety by aminopeptidases, such as leucine (B10760876) aminopeptidase. This enzymatic action releases the free AMC molecule, which is highly fluorescent. The resulting fluorescence intensity is directly proportional to the enzymatic activity, enabling sensitive quantification.

Fluorescent Properties of 7-Amino-4-methylcoumarin (AMC)

The key photophysical parameters for the fluorescent product, 7-amino-4-methylcoumarin (AMC), are summarized in the table below. These values are crucial for the design of robust and sensitive fluorescence-based assays.

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | ~341-351 nm | Varies slightly with solvent and buffer conditions.[1][2][3][4] |

| Emission Maximum (λem) | ~430-441 nm | Varies slightly with solvent and buffer conditions.[1][2][3][4] |

| Molar Extinction Coefficient (ε) | Not explicitly found for AMC, but a close analog, 7-amino-4-methylcoumarin-3-acetic acid, is 19,000 M⁻¹cm⁻¹ at 350 nm. | |

| Quantum Yield (Φ) | ~0.5 | In ethanol. The quantum yield is highly solvent-dependent.[5] |

| Fluorescence Lifetime (τ) | ~4.2 ns | In PBS (pH 7.4).[6] |

Experimental Protocols

General Aminopeptidase Activity Assay using this compound

This protocol provides a general framework for measuring aminopeptidase activity. Optimization for specific enzymes and experimental conditions is highly recommended.

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).

-

Enzyme Solution: Prepare a stock solution of the purified enzyme or cell lysate containing the aminopeptidase activity in the assay buffer. The final concentration should be determined empirically.

-

Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

AMC Standard Solution: Prepare a series of dilutions of free 7-amino-4-methylcoumarin (AMC) in the assay buffer to generate a standard curve for converting relative fluorescence units (RFU) to product concentration.

2. Assay Procedure:

-

To the wells of a microplate, add the enzyme solution. Include a negative control with assay buffer instead of the enzyme.

-

Initiate the reaction by adding the this compound substrate solution to each well. The final substrate concentration should be optimized, often near the Michaelis-Menten constant (Km) for kinetic studies.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~350 nm and emission at ~440 nm.

-

For endpoint assays, the reaction can be stopped after a defined period by adding a suitable inhibitor or by denaturation.

3. Data Analysis:

-

Subtract the background fluorescence from the readings of the enzyme-containing wells.

-

The rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.

-

Generate a standard curve by plotting the fluorescence intensity of the AMC standards against their known concentrations.

-

Use the standard curve to convert the RFU values from the enzymatic reaction to the concentration of the product (AMC) formed.

Biological Significance and Signaling Pathways

H-L-Ile-Amc serves as a substrate for leucine aminopeptidases (LAPs), which are involved in a variety of cellular processes. In plants, for instance, Leucine Aminopeptidase A (LAP-A) is a key regulator in the wound signaling pathway, acting downstream of jasmonic acid to modulate defense responses against herbivores.[5][7]

Visualizing the Role of Leucine Aminopeptidase in Plant Defense

The following diagrams illustrate the enzymatic cleavage of H-L-Ile-Amc and the involvement of Leucine Aminopeptidase in the plant wound signaling pathway.

Conclusion

This compound is a valuable tool for the sensitive measurement of aminopeptidase activity. Understanding the fluorescent properties of its cleavage product, AMC, and the biological context of the target enzymes is essential for its effective application in research and drug development. The provided data, protocols, and diagrams serve as a foundational resource for professionals in the field.

References

- 1. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant Leucine Aminopeptidases Moonlight as Molecular Chaperones to Alleviate Stress-induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leucine Aminopeptidase RNAs, Proteins, and Activities Increase in Response to Water Deficit, Salinity, and the Wound Signals Systemin, Methyl Jasmonate, and Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]

- 6. The aminopeptidase from Aeromonas proteolytica can function as an esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leucine Aminopeptidase Regulates Defense and Wound Signaling in Tomato Downstream of Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

H-L-Ile-Amc TFA for aminopeptidase detection

An In-depth Technical Guide to H-L-Ile-Amc TFA for Aminopeptidase (B13392206) Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes are ubiquitous and play crucial roles in a variety of physiological processes, including protein maturation, signal transduction, and cell-cycle control. Their dysregulation has been implicated in numerous diseases, most notably in cancer pathology, making them attractive targets for therapeutic intervention.

This technical guide provides a comprehensive overview of this compound (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate), a fluorogenic substrate designed for the sensitive detection of aminopeptidase activity. The guide will cover the core principles of the assay, detailed experimental protocols, data interpretation, and the generation of visual workflows and pathway diagrams to facilitate a deeper understanding of its application in research and drug development.

Principle of the Fluorogenic Assay

The detection of aminopeptidase activity using this compound is based on the principle of fluorescence resonance energy transfer (FRET). The substrate itself is a non-fluorescent molecule. In the presence of an aminopeptidase with specificity for the N-terminal isoleucine residue, the enzyme cleaves the amide bond linking the isoleucine to the 7-amido-4-methylcoumarin (AMC) group. This cleavage event liberates the highly fluorescent AMC molecule. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored in real-time using a fluorescence microplate reader or spectrophotometer.

Enzymatic cleavage of this compound.

Biochemical and Physical Properties

A clear understanding of the substrate's properties is essential for accurate and reproducible experimental design.

| Property | Value | Reference |

| Full Chemical Name | L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate (B77799) salt | N/A |

| Synonyms | H-Ile-AMC · TFA, Isoleucine-AMC TFA | N/A |

| CAS Number | 191723-68-9 | N/A |

| Molecular Formula | C₁₈H₂₁F₃N₂O₅ | N/A |

| Molecular Weight | 402.37 g/mol | N/A |

| Excitation Wavelength | ~380 nm | [1] |

| Emission Wavelength | ~460 nm | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and Methanol | N/A |

| Storage | Store at -20°C, protected from light and moisture | N/A |

Kinetic Parameters of Related Aminopeptidase Substrates

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human α-thrombin | Boc-Asp(OBzl)-Pro-Arg-NH-Mec | 11 | 160 | 15,000,000 | [2] |

| Bovine factor Xa | Z-less than Glu-Gly-Arg-NH-Mec | 59 | 19 | 320,000 | [2] |

| Bovine trypsin | Boc-Gln-Ala-Arg-NH-Mec | 6.0 | 120 | 20,000,000 | [2] |

| Porcine Kidney AP-P | H-Lys(epsilon-DNP)-Pro-Pro-(R, S)-Amp-NH₂ | 4.8 | N/A | N/A | [3] |

| Porcine Kidney AP-P | H-Orn(delta-DNP)-Pro-Pro-(R, S)-Amp-NH₂ | 5.2 | N/A | N/A | [3] |

Aminopeptidase N (CD13) Signaling Pathways

Aminopeptidase N (APN), also known as CD13, is a key enzyme often targeted in these assays. Beyond its enzymatic function, CD13 is a multifunctional protein involved in cell adhesion, migration, and signal transduction.[4][5] Crosslinking of CD13 on the cell surface can initiate a signaling cascade independent of its peptidase activity.[6]

CD13-mediated signal transduction pathway.

Experimental Protocols

Standard Aminopeptidase Activity Assay

This protocol provides a method for determining the activity of a purified aminopeptidase or the total aminopeptidase activity in a biological sample.

Materials:

-

This compound substrate

-

Purified aminopeptidase or cell/tissue lysate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

-

7-Amino-4-methylcoumarin (AMC) standard

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Prepare a 1 mM stock solution of AMC standard in DMSO. Store at -20°C.

-

On the day of the experiment, dilute the enzyme and substrate to their final working concentrations in Assay Buffer. Keep all solutions on ice.

-

-

Standard Curve Generation:

-

Prepare a series of dilutions of the AMC standard in Assay Buffer in the 96-well plate. A typical range would be from 0 to 20 µM.

-

Bring the final volume in each well to 100 µL with Assay Buffer.

-

Measure the fluorescence at Ex/Em = 380/460 nm.

-

Plot the fluorescence intensity versus the AMC concentration to generate a standard curve.

-

-

Enzyme Reaction:

-

Add 50 µL of the enzyme solution (or lysate) to each well of the 96-well plate. Include a "no enzyme" control with 50 µL of Assay Buffer.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding 50 µL of the this compound working solution to each well. The final substrate concentration should be optimized, but a starting point of 10-100 µM is recommended.

-

Immediately begin monitoring the fluorescence in kinetic mode at Ex/Em = 380/460 nm, taking readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).

-

Subtract the V₀ of the "no enzyme" control from the V₀ of the samples.

-

Convert the corrected V₀ (in RFU/min) to pmol/min using the slope of the AMC standard curve.

-

The specific activity can be calculated by dividing the activity (pmol/min) by the amount of protein in the sample (in mg).

-

High-Throughput Screening (HTS) for Aminopeptidase Inhibitors

This protocol outlines a workflow for screening a compound library to identify potential aminopeptidase inhibitors.

Workflow for high-throughput screening of inhibitors.

Procedure:

-

Primary Screen:

-

In a 384-well plate, add a single concentration (e.g., 10 µM) of each compound from the library to individual wells.

-

Add the aminopeptidase solution to all wells.

-

Incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding this compound.

-

Measure the fluorescence at a single time point or in kinetic mode.

-

Identify "hits" as compounds that reduce the fluorescence signal by a certain threshold (e.g., >50%) compared to a no-compound control.

-

-

Dose-Response and IC₅₀ Determination:

-

For each hit from the primary screen, perform a dose-response assay.

-

Prepare serial dilutions of the hit compound.

-

Perform the aminopeptidase activity assay at each concentration of the inhibitor.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Counter-Screens:

-

Perform counter-screens to eliminate false positives. This may include:

-

An assay without the enzyme to identify fluorescent compounds.

-

An assay with a different, unrelated enzyme to assess specificity.

-

An assay with pre-cleaved AMC to identify compounds that quench fluorescence.

-

-

-

Hit Validation and Lead Optimization:

-

Confirmed hits are then subjected to further validation, including mechanism of action studies and structure-activity relationship (SAR) analysis to guide lead optimization.

-

Applications in Research and Drug Discovery

This compound is a versatile tool with numerous applications:

-

Enzyme Characterization: Determining the kinetic properties of purified aminopeptidases.

-

Drug Discovery: High-throughput screening for the identification of novel aminopeptidase inhibitors.[7]

-

Disease Research: Investigating the role of aminopeptidases in cancer, inflammation, and other pathological conditions.[5]

-

Biomarker Detection: Quantifying aminopeptidase activity in biological fluids as a potential diagnostic or prognostic marker.

Conclusion

This compound is a valuable fluorogenic substrate for the sensitive and continuous measurement of aminopeptidase activity. Its application in both basic research and drug discovery provides a robust platform for elucidating the roles of these important enzymes in health and disease, and for the development of novel therapeutic agents. This guide provides the fundamental knowledge and practical protocols to effectively utilize this tool in a laboratory setting.

References

- 1. L-Leucine 7-amido-4-methylcoumarin, Fluorogenic substrate (CAS 66447-31-2) | Abcam [abcam.com]

- 2. Highly sensitive peptide-4-methylcoumaryl-7-amide substrates for blood-clotting proteases and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of some fluorogenic substrates for continuous assay of aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. abcam.cn [abcam.cn]

- 6. content.abcam.com [content.abcam.com]

- 7. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

The Application of H-L-Ile-Amc TFA for the Fluorometric Detection of Yeast and Mold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of the fluorogenic substrate H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate) for the sensitive detection of yeast and mold. This method leverages the enzymatic activity of aminopeptidases present in various fungal species to generate a quantifiable fluorescent signal, offering a rapid and specific tool for microbial detection in research and drug development settings.

Core Principle: Enzymatic Liberation of a Fluorophore

The fundamental principle behind the use of this compound lies in the enzymatic cleavage of the substrate by fungal aminopeptidases. The substrate itself, in its intact form, is weakly fluorescent. However, upon hydrolysis of the amide bond between the L-isoleucine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety by these enzymes, the highly fluorescent AMC molecule is released.[1] The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, which in turn correlates with the presence and quantity of yeast or mold in the sample.[1][2]

The trifluoroacetic acid (TFA) salt is commonly used in the synthesis and purification of peptides and helps to ensure the stability and solubility of the H-L-Ile-Amc substrate.[3][4] While generally used at concentrations that have minimal impact on the assay, it is crucial to consider its potential effect on the pH of the reaction buffer.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the this compound assay. Please note that specific values can vary depending on the fungal species, experimental conditions, and instrumentation used.

| Parameter | Typical Value/Range | Species/Conditions | Reference |

| Excitation Wavelength | 360-380 nm | In vitro assays | [5] |

| Emission Wavelength | 440-460 nm | In vitro assays | [2][5] |

| Limit of Detection (LOD) | 10^3 - 10^5 CFU/mL | Escherichia coli (as a model) | [6] |

| Optimal pH | 7.0 - 8.0 | General aminopeptidase (B13392206) activity | [2] |

| Typical Substrate Concentration | 10 - 100 µM | In vitro enzyme assays | [7] |

| Incubation Time | 30 - 120 minutes | Dependent on enzyme concentration | [8] |

Experimental Protocols

This section outlines a generalized protocol for the detection of yeast and mold using this compound. It is recommended to optimize these protocols for specific applications.

Reagent and Sample Preparation

-

This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.

-

Assay Buffer: A common buffer is 50 mM Tris-HCl or HEPES with a pH of 7.5. The buffer may be supplemented with co-factors if required for specific aminopeptidases.

-

Sample Preparation:

-

Liquid Cultures: Centrifuge the culture to pellet the cells. Wash the pellet with sterile phosphate-buffered saline (PBS) or the assay buffer. Resuspend the cells in the assay buffer to the desired concentration.

-

Solid Cultures: Scrape colonies from the agar (B569324) surface and suspend them in the assay buffer. Vortex to create a homogenous suspension.

-

Environmental/Clinical Samples: The preparation method will vary depending on the sample type. It may involve filtration, centrifugation, or extraction to isolate the microbial fraction.

-

Assay Procedure

-

Reaction Setup: In a 96-well black microplate, add a specific volume of the prepared sample (e.g., 50 µL).

-

Substrate Addition: Dilute the this compound stock solution in the assay buffer to the desired final working concentration (e.g., 50 µM). Add an equal volume of the working solution to each well (e.g., 50 µL).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set appropriately for AMC (e.g., Ex: 365 nm, Em: 450 nm).

-

Data Analysis: Subtract the fluorescence of a blank control (assay buffer + substrate, no sample) from the sample readings. The net fluorescence is proportional to the aminopeptidase activity.

Visualizations: Signaling Pathways and Workflows

Enzymatic Cleavage Pathway

Caption: Enzymatic cleavage of H-L-Ile-Amc by fungal aminopeptidase.

Experimental Workflow

Caption: General experimental workflow for yeast and mold detection.

Logical Relationship of Components

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Sensitivity TFA-free LC-MS for Profiling Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. Optimizations needed for lateral flow assay for rapid detection of pathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. explorationpub.com [explorationpub.com]

H-L-Ile-Amc TFA: A Technical Guide for Researchers

For immediate release: This document provides a comprehensive technical overview of the fluorogenic aminopeptidase (B13392206) substrate, L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate (B77799) salt (H-L-Ile-Amc TFA). It is intended for researchers, scientists, and drug development professionals utilizing this compound in enzymatic assays and high-throughput screening.

Core Chemical and Physical Properties

This compound is a synthetic compound widely used as a substrate for the detection of aminopeptidase activity. The molecule consists of the amino acid L-isoleucine linked via an amide bond to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). The trifluoroacetate (TFA) salt form enhances its solubility and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | L-Isoleucine 7-amido-4-methylcoumarin trifluoroacetate salt | [1] |

| Molecular Formula | C₁₈H₂₁F₃N₂O₅ | [1] |

| Formula Weight | 402.37 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Storage Temperature | -20°C | [1][2] |

Table 2: Fluorescence Properties of Cleavage Product (7-Amino-4-methylcoumarin)

| Property | Wavelength (nm) |

| Excitation Maximum | ~380 |

| Emission Maximum | ~460 |

Mechanism of Action and Application

The fundamental application of this compound lies in its role as a fluorogenic substrate for various aminopeptidases. In its intact form, the substrate exhibits minimal fluorescence. Upon enzymatic cleavage of the amide bond between the L-isoleucine residue and the AMC moiety by an aminopeptidase, the highly fluorescent 7-amino-4-methylcoumarin is released. The rate of increase in fluorescence is directly proportional to the aminopeptidase activity, enabling sensitive and continuous monitoring of the enzymatic reaction. This principle is foundational for its use in biochemical assays and drug discovery, particularly in screening for enzyme inhibitors.

Caption: Enzymatic cleavage of H-L-Ile-Amc by an aminopeptidase.

Experimental Protocols

Preparation of Stock Solutions

Due to the lack of specific quantitative solubility data for this compound, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol, in which similar AMC substrates are known to be soluble.[2]

Protocol:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 1-10 mM.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.

General Aminopeptidase Activity Assay

This protocol provides a general framework for a 96-well plate-based fluorometric assay. Optimal conditions (e.g., buffer composition, pH, substrate concentration) should be determined empirically for each specific enzyme.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Purified aminopeptidase or biological sample containing the enzyme

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at a pH optimal for the enzyme)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10-100 µM).

-

Add the enzyme/sample to the wells of the microplate.

-

Initiate the reaction by adding the this compound working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.

-

Monitor the increase in fluorescence over time, with excitation at ~380 nm and emission at ~460 nm.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

Generation of an AMC Standard Curve

To quantify the amount of product formed, a standard curve using free 7-amino-4-methylcoumarin is required.

Protocol:

-

Prepare a stock solution of 7-amino-4-methylcoumarin (e.g., 1 mM in DMSO).

-

Perform serial dilutions of the AMC stock solution in the assay buffer to create a range of standards (e.g., 0-25 µM).

-

Add a fixed volume of each standard to the wells of a 96-well plate.

-

Measure the fluorescence of the standards using the same instrument settings as the enzymatic assay.

-

Plot the fluorescence intensity versus the AMC concentration and perform a linear regression to obtain the slope. This slope can be used to convert the rate of change in fluorescence from the enzymatic assay into the rate of product formation (moles/minute).

Caption: A typical workflow for an aminopeptidase assay using this compound.

Data Interpretation and Considerations

-

Inner Filter Effect: At high substrate or product concentrations, the fluorescence signal may be non-linear due to the absorption of excitation or emission light by the components in the well. It is important to work within a concentration range where the fluorescence response is linear.

-

Compound Interference: When screening for inhibitors, it is crucial to test for potential autofluorescence or quenching effects of the test compounds themselves.

-

Purity: The purity of this compound is critical for accurate and reproducible results. Commercially available substrates typically have a purity of >95%, which should be confirmed by the supplier's certificate of analysis.

Synthesis Outline

A detailed, step-by-step synthesis protocol for this compound is not widely published. However, a common method for the synthesis of similar peptide-AMC conjugates involves the coupling of an N-protected amino acid with 7-amino-4-methylcoumarin, followed by deprotection. Solid-phase synthesis using a pre-loaded AMC resin is also a viable and efficient approach for creating libraries of such substrates.

Caption: A logical workflow for the chemical synthesis of this compound.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols is recommended.

References

H-L-Ile-Amc TFA: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of H-L-Ile-Amc TFA (L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate (B77799) salt), a fluorogenic substrate primarily used in the detection of aminopeptidase (B13392206) activity. Due to the limited availability of explicit quantitative solubility data in published literature, this guide offers a framework for systematic solubility testing and provides detailed experimental protocols for its use in enzymatic assays.

Core Compound Characteristics

This compound is a synthetic peptide derivative consisting of the amino acid Isoleucine (Ile) linked to the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The trifluoroacetate (TFA) salt form is common for synthetic peptides, aiding in their stability and purification. The compound is typically supplied as a white to off-white lyophilized powder and should be stored at -20°C.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | L-Isoleucine 7-amido-4-methylcoumarin trifluoroacetate salt | |

| Molecular Formula | C₁₈H₂₁F₃N₂O₅ | |

| Molecular Weight | 402.37 g/mol | |

| Appearance | White to off-white powder | |

| Storage Temperature | -20°C |

Solubility Characteristics

Precise, quantitative solubility data for this compound is not widely published. However, based on the general principles of peptide solubility, a qualitative and systematic approach can be employed to determine the optimal solvent for your specific application. The solubility of peptides is influenced by their amino acid composition, length, and the presence of protecting groups or modifications.

Table 2: General Solubility Guidance for this compound

| Solvent | General Solubility | Recommended Starting Concentration | Notes |

| DMSO (Dimethyl Sulfoxide) | High | 10-50 mM | Recommended for preparing concentrated stock solutions. Can be diluted into aqueous buffers for assays, but keep the final DMSO concentration low (<1%) to avoid enzyme inhibition. |

| DMF (Dimethylformamide) | High | 10-50 mM | Similar to DMSO, a good solvent for initial stock solutions. |

| Water | Low to Moderate | < 1 mg/mL | Solubility in pure water is expected to be limited. The TFA salt may improve aqueous solubility compared to the free base. |

| Aqueous Buffers (e.g., Tris, HEPES) | Moderate | 1-10 mM | Solubility is pH-dependent. As a dipeptide with a free N-terminus, it will be positively charged at neutral pH. |

| Methanol / Ethanol | Moderate | 1-10 mg/mL | Can be used as a co-solvent to aid in dissolving the compound. |

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a systematic approach to test the solubility of this compound in various solvents.

Materials:

-

This compound powder

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (water bath)

-

A selection of solvents: DMSO, DMF, Deionized Water, 1X PBS (pH 7.4), Ethanol.

Methodology:

-

Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate microcentrifuge tubes.

-

Solvent Addition: Add a calculated volume of the first solvent to be tested (e.g., DMSO) to achieve a high target concentration (e.g., 10 mg/mL or ~25 mM).

-

Dissolution:

-

Vortex the tube vigorously for 30 seconds.

-

Visually inspect the solution against a light and dark background for any undissolved particulates.

-

If particulates remain, sonicate the tube in a water bath for 5-10 minutes.

-

Re-inspect the solution.

-

-

Observation:

-

If the solution is clear, the compound is soluble at that concentration in the tested solvent.

-

If the solution remains cloudy or has visible particles, the compound is not fully soluble. You can either add more solvent to determine the saturation point or test a different solvent.

-

-

Systematic Testing: Repeat steps 2-4 for each solvent of interest. It is recommended to start with organic solvents like DMSO or DMF to prepare a concentrated stock solution, which can then be diluted into aqueous buffers.

Protocol for Aminopeptidase Activity Assay

This protocol provides a general framework for measuring aminopeptidase activity using this compound as a fluorogenic substrate.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Enzyme source (e.g., purified enzyme, cell lysate, or tissue homogenate)

-

Black 96-well microplate (for fluorescence assays)

-

Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Methodology:

-

Prepare Working Solutions:

-

Dilute the this compound stock solution in Assay Buffer to the desired final working concentration (e.g., 100 µM). Protect from light.

-

Prepare your enzyme sample in Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Sample Wells: Add your enzyme sample to the wells.

-

Substrate Control Wells: Add Assay Buffer without the enzyme sample. This will be used to measure background fluorescence.

-

Blank Wells: Add Assay Buffer only.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the this compound working solution to all wells. The final volume in each well should be consistent (e.g., 100 µL).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to the optimal temperature for your enzyme (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (from substrate control wells) from the fluorescence readings of the sample wells.

-

Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the rate of the reaction.

-

The enzyme activity can be expressed as the rate of change in fluorescence (RFU/min).

-

Visualizations

Experimental Workflow: Solubility Testing

Caption: A logical workflow for systematically determining the solubility of this compound.

Signaling Pathway: Enzymatic Cleavage and Fluorescence

Caption: The enzymatic cleavage of this compound by an aminopeptidase releases fluorescent AMC.

References

H-L-Ile-Amc TFA: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for the fluorogenic substrate H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate). Understanding the stability profile of this reagent is critical for ensuring the accuracy and reproducibility of enzymatic assays in research and drug development. This document outlines the key factors influencing its degradation, recommended storage protocols, and detailed methodologies for stability assessment.

Core Concepts: Understanding this compound Stability

This compound is a sensitive substrate used to measure the activity of various proteases. Its stability is paramount for reliable experimental outcomes. The primary degradation pathways for this and similar peptide-AMC conjugates include hydrolysis of the amide bond linking the peptide to the aminomethylcoumarin (AMC) fluorophore, and photodegradation of the coumarin (B35378) moiety. The trifluoroacetate (B77799) (TFA) salt form can also influence its hygroscopicity and handling characteristics.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures accelerate the rate of hydrolytic and other chemical degradation pathways.

-

pH: The stability of the amide bond is pH-dependent. Both highly acidic and alkaline conditions can promote hydrolysis.

-

Light: The AMC fluorophore is susceptible to photodegradation, which can lead to a loss of fluorescence and the formation of non-fluorescent byproducts.

-

Moisture: As a lyophilized powder, this compound can be hygroscopic. Absorption of moisture can lead to hydrolysis and degradation even in the solid state.

-

Solution State: The substrate is significantly less stable in solution compared to its solid, lyophilized form. The choice of solvent and buffer components can also impact its stability.

Recommended Storage Conditions

To ensure the long-term integrity and performance of this compound, adherence to appropriate storage conditions is essential.

| Form | Storage Temperature | Light Conditions | Additional Notes |

| Solid (Lyophilized Powder) | -20°C or below | Protect from light (store in an amber vial or dark container) | Store in a desiccator to minimize moisture absorption. |

| Stock Solution (in DMSO) | -20°C or below | Protect from light (use amber vials or wrap in foil) | Aliquot to avoid repeated freeze-thaw cycles. |

| Working Solution (in Assay Buffer) | Use immediately | Protect from light during preparation and use | Prepare fresh for each experiment from a frozen stock solution. |

Experimental Protocols for Stability Assessment

The following protocols describe methodologies to quantitatively assess the stability of this compound under various conditions.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is the gold standard for quantifying the intact substrate and its degradation products.

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation and Materials:

-

HPLC system with a UV or PDA detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

This compound reference standard

-

Forced degradation samples (e.g., acid, base, oxidative, thermal, photolytic stress)

Chromatographic Conditions (Typical):

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 325 nm (for the coumarin moiety) |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in DMSO and dilute to a known concentration with the initial mobile phase composition.

-

Sample Preparation:

-

Forced Degradation: Subject this compound (solid or in solution) to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, 60°C, exposure to UV light). Neutralize acidic and basic samples before injection.

-

Long-Term Stability: Analyze samples stored under recommended and elevated temperature/humidity conditions at specified time points.

-

-

Analysis: Inject the standard and samples onto the HPLC system.

-

Data Analysis: Determine the peak area of the intact this compound and any degradation products. Calculate the percentage of remaining intact substrate. The method is considered stability-indicating if the degradation products are well-resolved from the main peak.

Photostability Assessment

Objective: To determine the rate of photodegradation of this compound.

Materials:

-

This compound solution in a suitable solvent (e.g., DMSO or assay buffer)

-

UV lamp or a controlled light source

-

HPLC system (as described in 3.1) or a fluorescence plate reader

Procedure:

-

Prepare a solution of this compound.

-

Divide the solution into two sets of aliquots in transparent and light-protected (e.g., amber) vials.

-

Expose the transparent vials to a controlled light source for defined periods. Keep the light-protected vials under the same temperature conditions as a control.

-

At each time point, analyze the samples from both sets using the stability-indicating HPLC method to quantify the remaining intact substrate. Alternatively, measure the fluorescence intensity using a plate reader.

-

Plot the percentage of remaining this compound or fluorescence intensity against time to determine the photodegradation kinetics.

Visualizing Workflows and Relationships

Logical Workflow for Stability Testing

Caption: A logical workflow for the comprehensive stability assessment of this compound.

Degradation Pathway Relationship

Caption: A diagram illustrating the potential degradation pathways of this compound under various stress conditions.

Conclusion

The stability of this compound is a critical parameter that directly impacts the reliability of protease activity assays. By adhering to the recommended storage conditions of -20°C or below, protected from light and moisture, researchers can significantly extend the shelf-life of this valuable reagent. For applications requiring the highest level of accuracy, particularly in regulated environments, the implementation of a validated stability-indicating HPLC method is strongly recommended to monitor the integrity of the substrate over time. The protocols and workflows provided in this guide serve as a robust framework for establishing in-house stability programs for this compound and other sensitive fluorogenic substrates.

H-L-Ile-Amc TFA: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental use of H-L-Ile-Amc TFA (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate), a fluorogenic substrate primarily used for the detection of aminopeptidase (B13392206) activity, particularly in yeasts and molds. The information is compiled to ensure safe laboratory practices and effective experimental application.

Compound Identification and Properties

| Property | Value |

| Chemical Name | L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate |

| Molecular Formula | C₁₈H₂₁F₃N₂O₅ |

| Molecular Weight | 402.36 g/mol |

| CAS Number | 191723-68-9 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Safety and Hazard Information

The primary hazard associated with this compound is attributed to the trifluoroacetic acid (TFA) salt. TFA is a strong acid that can cause severe skin burns and eye damage.[1][2] The peptide-AMC conjugate itself is not classified as hazardous.[3] However, it is crucial to handle the compound with care, adhering to standard laboratory safety protocols.

Hazard Identification and Precautionary Statements

| Hazard | Description | Precautionary Statements |

| Acute Toxicity (Oral) | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| Skin Corrosion/Irritation | Causes severe skin burns.[1][2] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362+P364: Take off contaminated clothing and wash it before reuse. |

| Eye Damage/Irritation | Causes serious eye damage.[1][2] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Inhalation | May be harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[2] | P273: Avoid release to the environment. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.[1] |

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

| Aspect | Recommendation |

| Personal Protective Equipment | Wear protective gloves, a lab coat, and safety goggles with side shields.[4] |

| Ventilation | Use in a well-ventilated area or under a fume hood.[4] |

| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing.[4] Allow the vial to warm to room temperature before opening to prevent condensation.[5] |

| Storage | Store as a lyophilized powder at -20°C for long-term storage.[5][6] Protect from light and moisture.[5] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.[3][6] |

Experimental Protocols

This compound is a fluorogenic substrate used to measure aminopeptidase activity. The enzyme cleaves the amide bond between the isoleucine residue and the 7-amido-4-methylcoumarin (AMC) group, releasing the highly fluorescent AMC. The rate of fluorescence increase is directly proportional to the enzyme activity.

General Assay Principle

The enzymatic reaction can be summarized as follows:

H-L-Ile-Amc (non-fluorescent) + Aminopeptidase → L-Isoleucine + AMC (fluorescent)

The fluorescence of the liberated AMC is typically measured at an excitation wavelength of 350-380 nm and an emission wavelength of 430-460 nm.[7][8]

Detailed Experimental Workflow

The following is a generalized protocol for a fluorometric aminopeptidase assay in a 96-well plate format. Optimization may be required for specific enzymes or experimental conditions.

Materials:

-

This compound

-

Anhydrous DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Enzyme source (e.g., purified enzyme, cell lysate, or tissue homogenate)

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Substrate Stock Solution Preparation:

-

Allow the this compound vial to equilibrate to room temperature.

-

Prepare a stock solution (e.g., 10 mM) by dissolving the powder in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

-

-

Sample Preparation:

-

Purified Enzyme: Dilute the enzyme to the desired concentration in ice-cold assay buffer.

-

Cell Lysate: Lyse cells in a suitable buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Tissue Homogenate: Homogenize tissue in ice-cold assay buffer. Centrifuge to clarify the homogenate and collect the supernatant. Determine the protein concentration.

-

-

Assay Setup:

-

Add your samples (e.g., 5-50 µL of lysate or diluted enzyme) to the wells of the 96-well plate.

-

Include appropriate controls:

-

Blank: Assay buffer only.

-

Negative Control (No Enzyme): Assay buffer and substrate, without the enzyme source.

-

Positive Control: A known source of aminopeptidase.

-

-

Adjust the volume in each well to a pre-final volume (e.g., 90 µL) with assay buffer.

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of the H-L-Ile-Amc substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 10-100 µM).

-

Initiate the reaction by adding the substrate working solution (e.g., 10 µL) to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank or negative control wells) from the sample readings.

-

Determine the rate of the reaction (Vmax) from the linear portion of the fluorescence versus time curve.

-

Normalize the activity to the amount of protein per well (e.g., RFU/min/µg protein).

-

Visualizations

Enzymatic Reaction and Detection Workflow

Caption: Enzymatic cleavage of H-L-Ile-Amc and subsequent fluorescence detection.

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical aminopeptidase assay.

References

- 1. abcam.cn [abcam.cn]

- 2. static.igem.org [static.igem.org]

- 3. benchchem.com [benchchem.com]

- 4. Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 5. bachem.com [bachem.com]

- 6. form.biomatik.com [form.biomatik.com]

- 7. Ac-Leu-AMC | AAT Bioquest [aatbio.com]

- 8. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]

Technical Guide: H-L-Isoleucine-7-amido-4-methylcoumarin (H-L-Ile-Amc) for Fluorometric Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorogenic substrate H-L-Isoleucine-7-amido-4-methylcoumarin (H-L-Ile-Amc), its spectral properties, and its application in the study of proteolytic enzymes. This document details the core principles of its use, experimental protocols, and the underlying biochemical pathways.

Introduction

H-L-Isoleucine-7-amido-4-methylcoumarin is a synthetic substrate used to detect and quantify the activity of certain proteases. The substrate consists of an L-isoleucine residue linked to a fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC), via an amide bond. In its intact, conjugated form, the fluorescence of the AMC molecule is significantly quenched.[1] Upon enzymatic cleavage of the amide bond by a suitable protease, the free AMC is released, resulting in a substantial increase in fluorescence.[1] This direct relationship between enzymatic activity and fluorescent signal intensity allows for sensitive and continuous monitoring of enzyme kinetics.

Spectral Properties

The utility of H-L-Ile-Amc as a fluorogenic substrate is rooted in the distinct spectral properties of its conjugated (quenched) and cleaved (fluorescent) forms. The conjugation of L-isoleucine to the amino group of AMC alters the electronic structure of the fluorophore, leading to a blue-shift in its absorbance and emission spectra and a decrease in its fluorescence quantum yield.[1] Enzymatic cleavage restores the native electronic configuration of AMC, leading to a significant increase in fluorescence intensity at longer wavelengths.

Below is a summary of the key spectral data for H-L-Ile-Amc and the released 7-amino-4-methylcoumarin (AMC).

| Parameter | H-L-Ile-Amc (Conjugated/Quenched) | 7-Amino-4-methylcoumarin (AMC) (Cleaved/Fluorescent) |

| Excitation Maximum (λex) | ~330 nm[1] | 340-380 nm |

| Emission Maximum (λem) | ~390 nm[1] | 440-460 nm |

| Appearance | Low Fluorescence | Bright Blue Fluorescence |

Enzymatic Cleavage and Relevant Biological Pathways

H-L-Ile-Amc is primarily a substrate for aminopeptidases, a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Specifically, it is recognized by aminopeptidases that show a preference for bulky, hydrophobic amino acid residues at the N-terminus. Leucine (B10760876) aminopeptidases, for instance, are known to cleave substrates with N-terminal leucine and show considerable activity towards other hydrophobic residues like isoleucine.

Aminopeptidases are involved in a multitude of physiological processes, including protein degradation and turnover, peptide metabolism, and antigen presentation. Their dysregulation has been implicated in various diseases, making them attractive targets for drug development.

Signaling Pathway: General Proteolytic Degradation

References

An In-depth Technical Guide to the Enzymatic Cleavage of H-L-Ile-Amc TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the enzymatic cleavage of the fluorogenic substrate H-L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate (B77799) (H-L-Ile-Amc TFA). This substrate is a valuable tool for the detection and characterization of specific aminopeptidase (B13392206) activities in various biological contexts.

Core Principle of this compound Enzymatic Cleavage